![molecular formula C22H24F3N3O3 B2530485 N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 954005-10-8](/img/structure/B2530485.png)
N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar oxalamide derivatives. For instance, paper describes a novel synthetic
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduces a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via a one-pot approach, employing 3-(2-nitroaryl)oxirane-2-carboxamides. This method offers a high-yielding and operationally simple pathway for producing both anthranilic acid derivatives and oxalamides, hinting at the synthetic versatility of compounds structurally related to N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Material Science and Catalysis
Supramolecular Assemblies
Piotrkowska et al. (2007) explored the role of N,N′-diaryloxalamides in forming supramolecular assemblies through hydrogen bonding and aryl–perfluoroaryl stacking interactions. This research highlights the structural utility of oxalamides in designing complex molecular architectures, potentially applicable in material science for creating novel materials with specific physical or chemical properties (Piotrkowska et al., 2007).
Crystallization Processes
The influence of thermal history on the crystallization of poly(l-lactide) with soluble-type nucleators, including oxalamides, was investigated by Shen et al. (2016). This study provides insights into the applications of oxalamides as nucleating agents in polymer science, significantly affecting the material properties through the modulation of crystallization behavior (Shen et al., 2016).
Electrocatalysis and Oxidation Processes
Catalytic Activation
Research by Saleem et al. (2013, 2014) on ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, including studies on catalytic oxidation and transfer hydrogenation, illustrates the potential of oxalamide derivatives in catalysis. These studies demonstrate how subtle changes in molecular structure can significantly influence catalytic activity and efficiency, underscoring the importance of oxalamides in developing new catalysts (Saleem et al., 2013); (Saleem et al., 2014).
Mecanismo De Acción
Target of Action
The compound contains a phenylmorpholine moiety, which is found in many psychostimulant drugs . Therefore, it’s possible that this compound could interact with monoamine neurotransmitters .
Mode of Action
If the compound does interact with monoamine neurotransmitters, it might act as a releaser, increasing the levels of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The affected pathways would likely involve the synthesis, release, reuptake, or degradation of monoamine neurotransmitters .
Pharmacokinetics
The compound’s ADME properties would depend on various factors, including its lipophilicity, size, and charge. The presence of the trifluoromethyl group could potentially affect its metabolic stability .
Result of Action
The increase in monoamine neurotransmitter levels could have various effects, depending on the specific neurotransmitters involved and the regions of the brain where their levels are increased .
Propiedades
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-7-9-18(10-8-17)27-21(30)20(29)26-11-4-12-28-13-14-31-19(15-28)16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJGSSXPKQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.